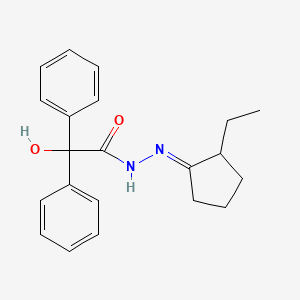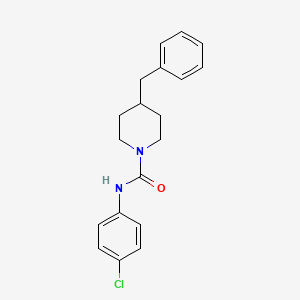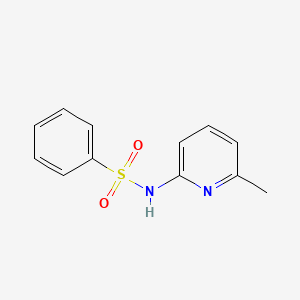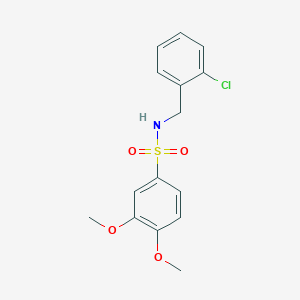
1-(4-tert-butylphenyl)-3-(5-chloro-2-hydroxyphenyl)-1,3-propanedione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-tert-butylphenyl)-3-(5-chloro-2-hydroxyphenyl)-1,3-propanedione, also known as CL-316243, is a selective beta-3 adrenergic receptor agonist. It was first synthesized in 1997 by researchers at Pfizer. Since then, it has been extensively studied for its potential applications in the treatment of obesity, diabetes, and other metabolic disorders.
Wirkmechanismus
1-(4-tert-butylphenyl)-3-(5-chloro-2-hydroxyphenyl)-1,3-propanedione works by selectively activating the beta-3 adrenergic receptor, which is primarily expressed in adipose tissue. Activation of this receptor leads to an increase in the breakdown of stored fat and an increase in energy expenditure. This results in a reduction in body weight and an improvement in metabolic parameters such as insulin sensitivity and glucose tolerance.
Biochemical and Physiological Effects:
1-(4-tert-butylphenyl)-3-(5-chloro-2-hydroxyphenyl)-1,3-propanedione has been shown to have several biochemical and physiological effects. It increases the expression of genes involved in thermogenesis and fatty acid oxidation in adipose tissue. It also increases the activity of brown adipose tissue, which is responsible for generating heat and burning calories. In addition, it improves insulin sensitivity and glucose tolerance by increasing the uptake and utilization of glucose by skeletal muscle and liver.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 1-(4-tert-butylphenyl)-3-(5-chloro-2-hydroxyphenyl)-1,3-propanedione is its selectivity for the beta-3 adrenergic receptor, which reduces the risk of off-target effects. However, it has a relatively short half-life in vivo, which may limit its effectiveness in long-term studies. In addition, its effects on energy expenditure and body weight are dependent on the presence of brown adipose tissue, which is not present in all animal models.
Zukünftige Richtungen
There are several potential future directions for research on 1-(4-tert-butylphenyl)-3-(5-chloro-2-hydroxyphenyl)-1,3-propanedione. One area of interest is the development of more potent and selective beta-3 adrenergic receptor agonists. Another area of interest is the study of the effects of 1-(4-tert-butylphenyl)-3-(5-chloro-2-hydroxyphenyl)-1,3-propanedione on other metabolic parameters such as lipid metabolism and inflammation. Finally, there is interest in exploring the potential therapeutic applications of 1-(4-tert-butylphenyl)-3-(5-chloro-2-hydroxyphenyl)-1,3-propanedione in humans, particularly in the treatment of obesity and diabetes.
Synthesemethoden
The synthesis of 1-(4-tert-butylphenyl)-3-(5-chloro-2-hydroxyphenyl)-1,3-propanedione involves several steps. The starting material is 5-chloro-2-hydroxybenzaldehyde, which is reacted with tert-butylacetoacetate to form a chalcone intermediate. The chalcone is then reduced to the corresponding alcohol using sodium borohydride. The final step involves the condensation of the alcohol with 4-tert-butylphenylacetyl chloride to form the desired product.
Wissenschaftliche Forschungsanwendungen
1-(4-tert-butylphenyl)-3-(5-chloro-2-hydroxyphenyl)-1,3-propanedione has been extensively studied for its potential applications in the treatment of obesity and diabetes. It has been shown to increase energy expenditure and reduce body weight in animal models. In addition, it has been shown to improve insulin sensitivity and glucose tolerance in obese and diabetic mice.
Eigenschaften
IUPAC Name |
1-(4-tert-butylphenyl)-3-(5-chloro-2-hydroxyphenyl)propane-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClO3/c1-19(2,3)13-6-4-12(5-7-13)17(22)11-18(23)15-10-14(20)8-9-16(15)21/h4-10,21H,11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGEULKLIKKJDIZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)CC(=O)C2=C(C=CC(=C2)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-tert-Butyl-phenyl)-3-(5-chloro-2-hydroxy-phenyl)-propane-1,3-dione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(cyclopentylcarbonyl)amino]benzamide](/img/structure/B5720706.png)
![N-[4-(butyrylamino)phenyl]-2,6-dimethoxybenzamide](/img/structure/B5720714.png)


![3-({[(4-methoxybenzoyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B5720741.png)

![1-(4-methylbenzyl)-N-(2-phenylethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5720760.png)
![3-(4-chlorophenyl)-5-[(4-ethylphenoxy)methyl]-1,2,4-oxadiazole](/img/structure/B5720764.png)
![N-{[(4-acetylphenyl)amino]carbonothioyl}-1-naphthamide](/img/structure/B5720773.png)


![ethyl 4-{[(2,3-dimethylphenyl)amino]carbonothioyl}-1-piperazinecarboxylate](/img/structure/B5720784.png)
![4-{5-[3-(2-chlorophenyl)-5-methyl-4-isoxazolyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B5720786.png)
![2-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5720800.png)